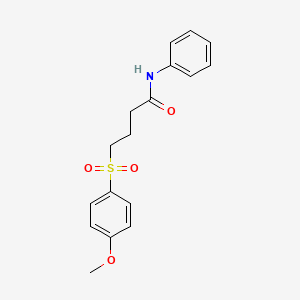

4-(4-methoxybenzenesulfonyl)-N-phenylbutanamide

Description

4-(4-Methoxybenzenesulfonyl)-N-phenylbutanamide is a sulfonamide derivative characterized by a 4-methoxybenzenesulfonyl group attached to a butanamide backbone, with an N-phenyl substitution. The butanamide moiety provides flexibility, and the N-phenyl group contributes hydrophobicity.

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-22-15-9-11-16(12-10-15)23(20,21)13-5-8-17(19)18-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFROKDKZYRUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-N-phenylbutanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-phenylbutanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzenesulfonyl)-N-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative.

Scientific Research Applications

4-(4-Methoxybenzenesulfonyl)-N-phenylbutanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonyl)-N-phenylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

Substituent Impact:

- Amide Linkage : The N-phenyl group increases hydrophobicity relative to thiazol () or benzothiophene (), affecting solubility and membrane permeability .

- Steric Effects : Bulky substituents like benzothiophene () or naphthalene () may hinder binding, whereas the target’s phenyl group balances steric bulk and flexibility .

Spectroscopic Characterization

Biological Activity

4-(4-Methoxybenzenesulfonyl)-N-phenylbutanamide, also known by its chemical structure and CAS number 923065-41-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. Its structure can be summarized as follows:

- IUPAC Name: this compound

- Molecular Formula: C16H19NO3S

- Molecular Weight: 319.39 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antiviral , anticancer , and anti-inflammatory effects. The following sections detail specific findings related to these activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of N-phenylbenzamide derivatives, which include compounds structurally related to this compound. These compounds have demonstrated broad-spectrum antiviral effects against viruses such as HIV, HCV, and HBV.

Case Study: Anti-HBV Activity

A notable study evaluated the anti-HBV activity of a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523). The results indicated:

- IC50 Values:

- Wild-type HBV: 1.99 µM

- Drug-resistant HBV: 3.30 µM

- Comparison with Lamivudine: Lamivudine showed an IC50 of 7.37 µM for wild-type HBV and >440 µM for drug-resistant strains .

These findings suggest that compounds in this class could offer new therapeutic avenues for treating HBV infections.

Anticancer Activity

The anticancer properties of sulfonamide derivatives have been widely studied. Compounds with similar structures have shown efficacy in inhibiting various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanisms include:

- Inhibition of Enzymatic Activity: Compounds may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis: Activation of apoptotic pathways leading to cancer cell death.

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. Research has shown that they can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune responses.

Data Summary Table

| Biological Activity | Related Compound | IC50 (µM) | Comparison |

|---|---|---|---|

| Anti-HBV | IMB-0523 | 1.99 (wild-type) | Better than Lamivudine (7.37) |

| 3.30 (drug-resistant) | |||

| Anticancer | Various | Varies by cell line | Induces apoptosis |

| Anti-inflammatory | Sulfonamides | Varies | Reduces cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.